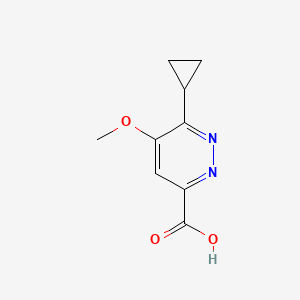

![molecular formula C24H21N3O2S2 B2629929 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide CAS No. 864859-91-6](/img/structure/B2629929.png)

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

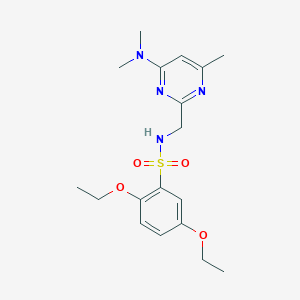

“N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide” is a compound that is part of the benzothiazole family . Benzothiazoles are heterocyclic compounds with a wide range of biological activities, including anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. The specific reactions would depend on the functional groups present in the molecule and the reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, while the NMR data can provide information about the chemical environment of the atoms in the molecule .Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

Research has focused on the optimization of metabolic stability and efficacy of compounds structurally related to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Investigations into various 6,5-heterocycles aimed to improve metabolic stability by reducing deacetylation in the liver, highlighting the importance of structural modifications for drug development (Stec et al., 2011).

Synthesis and Applications in Heterocyclic Chemistry

Research into the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks demonstrates the versatility of thiazole and benzothiazole derivatives in creating novel heterocyclic structures. These synthetic pathways yield products with potential for further exploration in medicinal chemistry and material science (Janardhan et al., 2014).

Biological Activity and Computational Studies

Several studies have explored the antimicrobial and antitumor potential of compounds related to this compound. Computational and experimental methodologies have been employed to assess the reactivity and biological activity of these compounds, indicating their potential as leads for the development of new therapeutic agents. This includes the synthesis and evaluation of novel sulphonamide derivatives showing promising antimicrobial activities (Fahim & Ismael, 2019).

Anticancer and Enzyme Inhibition Studies

The design and synthesis of thiazolyl N-benzyl-substituted acetamide derivatives have been investigated for their Src kinase inhibitory and anticancer activities. This research underscores the therapeutic potential of benzothiazole derivatives in oncology, with specific focus on structure-activity relationships to enhance efficacy and selectivity for cancer targets (Fallah-Tafti et al., 2011).

Mechanism of Action

Target of Action

The compound “N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide” contains a benzothiazole moiety, which is a common structural motif in many biologically active compounds . Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-tubercular and anti-inflammatory activities. Therefore, it’s possible that this compound could interact with targets involved in these biological processes.

Mode of Action

Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that they might interfere with essential biochemical processes in these bacteria.

Biochemical Pathways

Without specific information, it’s difficult to predict the exact biochemical pathways that this compound might affect. Given the reported anti-tubercular activity of similar compounds , it’s possible that it could interfere with the synthesis of essential components of the bacterial cell wall or inhibit key enzymes in the bacteria’s metabolic pathways.

Result of Action

If it does indeed have anti-tubercular activity , it could potentially lead to the death of Mycobacterium tuberculosis cells.

Properties

IUPAC Name |

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S2/c1-15(28)27-12-11-17-20(14-27)31-24(26-21(29)13-16-7-3-2-4-8-16)22(17)23-25-18-9-5-6-10-19(18)30-23/h2-10H,11-14H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNDLJFFCQLILL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N,6-trimethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2629854.png)

![4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine](/img/structure/B2629861.png)

![N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2629864.png)

![propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2629865.png)

![(E)-4-(Dimethylamino)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2629866.png)

![N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2629867.png)